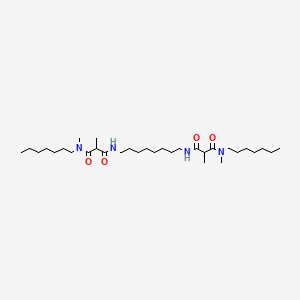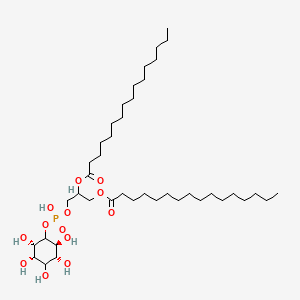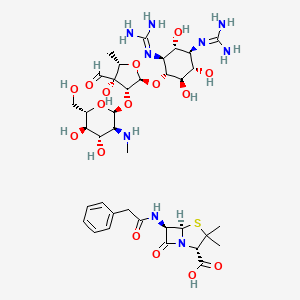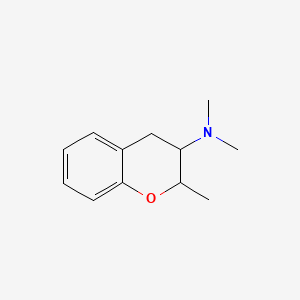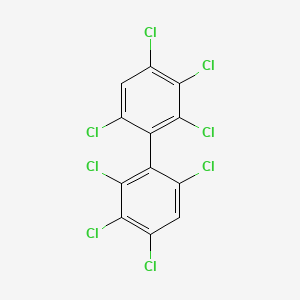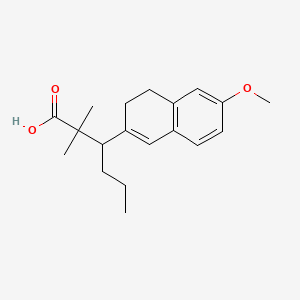
Chloranthalactone A
Overview
Description
Chloranthalactone A is a lindenane-type sesquiterpenoid, a class of naturally occurring organic compounds. It is derived from the plant Sarcandra glabra, which belongs to the Chloranthaceae family. This compound is known for its highly unsaturated skeleton and its ability to undergo dimerisation or oligomerisation via diverse pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Chloranthalactone A involves several steps, typically starting with commercially available reagents. The synthesis is carried out in flame-dried round-bottomed flasks under an inert atmosphere of argon with dry solvents. Common reagents used include dichloromethane, methyl tert-butyl ether, and diisopropylamine .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from plant sources such as Chloranthus japonicus Sieb. This process includes high-speed counter-current chromatography and online detection with ultraviolet light .
Chemical Reactions Analysis
Types of Reactions: Chloranthalactone A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of alcohols .
Scientific Research Applications
Chloranthalactone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and for developing synthetic methodologies.
Biology: It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Medicine: It is being investigated for its potential use in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a natural product for various industrial applications
Mechanism of Action
The mechanism of action of Chloranthalactone A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2, tumor necrosis factor α, interleukin-1β, and interleukin-6. This inhibition occurs at the transcriptional level, affecting the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparison with Similar Compounds
Chloranthalactone A is unique among lindenane-type sesquiterpenoids due to its highly unsaturated skeleton and its ability to undergo diverse dimerisation or oligomerisation pathways. Similar compounds include:
Chloranthalactone B: Another lindenane-type sesquiterpenoid with similar anti-inflammatory properties.
Shizukanolide: A sesquiterpene lactone with a similar structure but different biological activities.
Dehydro-shizukanolide: A derivative of shizukanolide with distinct chemical properties .
This compound stands out due to its unique structural features and its versatility in forming various dimeric and oligomeric sesquiterpenoids .
Properties
IUPAC Name |
(1S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3/t9-,11+,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQSZKTJIUNHZ-JDTTZNEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318686 | |
| Record name | CHLORANTHALACTONE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66395-02-6 | |
| Record name | CHLORANTHALACTONE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHLORANTHALACTONE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



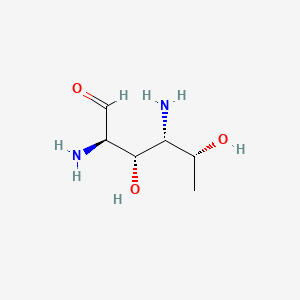
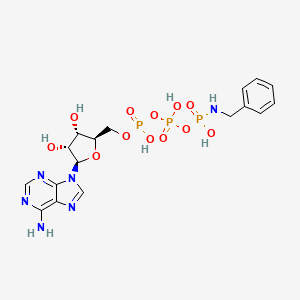
![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)
